
2-Pyrrolidinepropanol, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methylpyrrolidin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 1-methylpyrrolidine with a suitable propylating agent. One common method is the reaction of 1-methylpyrrolidine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(1-methylpyrrolidin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpyrrolidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or esters, depending on the substituting reagent.
Scientific Research Applications
3-(1-methylpyrrolidin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-methylpyrrolidin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group and the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methylpyrrolidin-3-ol: A similar compound with a hydroxyl group attached to the pyrrolidine ring.
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: A compound with a phenyl group attached to the propyl chain, providing different chemical properties.
Uniqueness
3-(1-methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific structural arrangement, which combines the properties of a hydroxyl group and a pyrrolidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
14498-44-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 |
InChI Key |
VJMMRHHALGZANP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


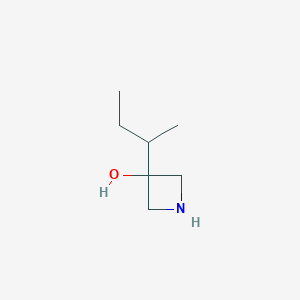
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
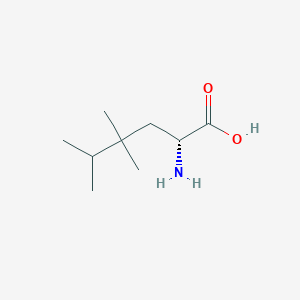

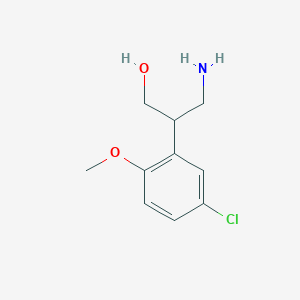
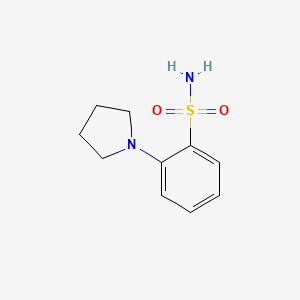
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)





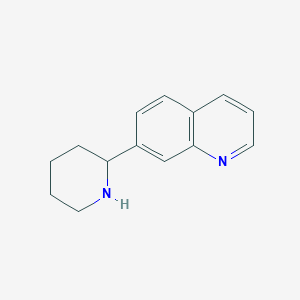
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
